3alpha-Hydroxy Pravastatin Lactone is a lactone derivative of pravastatin, a member of the statin class of drugs, which are primarily used to lower cholesterol levels in the blood. Pravastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a critical role in cholesterol biosynthesis. The lactone form represents a cyclic ester that can arise from the hydrolysis of pravastatin, affecting its pharmacological properties and stability.
3alpha-Hydroxy Pravastatin Lactone is classified as a lactone and falls under the broader category of statins. Statins are lipid-lowering medications that inhibit cholesterol synthesis and are widely used in the treatment of hyperlipidemia and cardiovascular diseases.
The synthesis of 3alpha-Hydroxy Pravastatin Lactone can occur through various methods, including:
The conversion process often includes adjusting pH levels and utilizing solvents such as acetonitrile or methanol. For instance, alkaline solutions have been shown to effectively convert statin lactones back to their corresponding hydroxy acid forms . Detailed methodologies include stirring pravastatin in the presence of activated carbon and adjusting solvent ratios to optimize yield.
The molecular structure of 3alpha-Hydroxy Pravastatin Lactone can be represented as follows:
The structure features a cyclic ester (lactone) formed by the reaction between hydroxyl groups and carboxylic acids in pravastatin. The stereochemistry is critical for its biological activity, as it influences binding to the HMG-CoA reductase enzyme.
The primary reaction involving 3alpha-Hydroxy Pravastatin Lactone is its hydrolysis back to pravastatin under alkaline conditions. This reaction can be summarized as follows:
Hydrolysis rates are influenced by pH; for example, higher stability is observed at neutral pH compared to acidic conditions where lactonization occurs more readily . Kinetic studies indicate that the degradation follows pseudo-first-order kinetics, with activation energy values suggesting spontaneous hydrolysis at certain temperatures .
The mechanism by which 3alpha-Hydroxy Pravastatin Lactone exerts its effects involves inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in an upregulation of low-density lipoprotein receptors on hepatocyte surfaces, enhancing the clearance of circulating low-density lipoprotein cholesterol from the bloodstream .
Relevant data from stability studies indicate that pravastatin's degradation is pH-dependent, with significant implications for formulation stability .
3alpha-Hydroxy Pravastatin Lactone is primarily studied within pharmaceutical contexts for its implications in cholesterol management. Its applications include:
3α-Hydroxy Pravastatin Lactone (CAS 85798-96-5) is a stereochemically complex metabolite of the cholesterol-lowering drug pravastatin. Its molecular formula is C₂₃H₃₄O₆, with a molecular weight of 406.51 g/mol [1] [4] [6]. The compound features a hexahydronaphthalene core fused to a δ-lactone ring, with a (2S)-2-methylbutanoate ester at the C1 position and a tertiary hydroxy group at C6 [2] [8].
Critical stereocenters include:
The absolute configuration is designated as (1S,6S,7R,8S,8aR), distinguishing it from β-isomers and other pravastatin derivatives [8] [10]. The stereochemistry profoundly impacts its biological activity, as the 3α-orientation of the lactone ring optimizes binding to HMG-CoA reductase [1] [7].
Table 1: Key Molecular Identifiers of 3α-Hydroxy Pravastatin Lactone
Property | Value |
---|---|
CAS Registry Number | 85798-96-5 |
IUPAC Name | [(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
Molecular Formula | C₂₃H₃₄O₆ |
Molecular Weight | 406.51 g/mol |
Canonical SMILES | CCC@HC(=O)O[C@H]1CC=CC2=CC@@HC@HC@H[C@@H]12 |
This pravastatin derivative exhibits low water solubility but moderate solubility in organic solvents. It is sparingly soluble in chloroform and methanol, while demonstrating better dissolution in DMSO [6] [10]. The compound’s calculated logP value of 3.2 (based on molecular structure) indicates moderate lipophilicity, facilitating cellular membrane penetration [6].
Stability assessments reveal:
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Appearance | Light yellow to beige solid | Neat form |
Density | 1.189 ± 0.10 g/cm³ | Solid state |
Solubility in DMSO | >10 mg/mL | 25°C |
Solubility in Methanol | ~5 mg/mL | 25°C |
Storage Stability | >24 months | -20°C, inert atmosphere |
The 3α-hydroxy configuration is distinct from its C3 epimer 3β-hydroxy pravastatin lactone (CAS unassigned, MW 406.51 g/mol) [9]. Differentiation relies on:
In pediatric pharmacokinetic studies, 3α-hydroxy lactone plasma concentrations reach ~15% of parent pravastatin levels, confirming its relevance as a major circulating metabolite [7]. Its deuterated analog (3α-Hydroxy Pravastatin Lactone-d₃, CAS 1329809-35-9) serves as an internal standard in mass spectrometry, with molecular formula C₂₃H₃₁D₃O₆ and MW 409.53 g/mol [5].
NMR Spectroscopy
¹H and ¹³C NMR data (referenced in CDCl₃) reveal characteristic signals [4] [6]:
Table 3: Key NMR Assignments
Atom Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
---|---|---|---|
C1 | 75.1 | 5.28 | dd |
C6 | 67.9 | 3.90 | m |
C22 (Lactone C=O) | 175.2 | - | - |
C19 (CH₃) | 18.2 | 1.12 | d (J=7.1 Hz) |
C12 (Ester C=O) | 173.8 | - | - |
Infrared Spectroscopy
IR spectra (KBr pellet) show prominent absorptions at:
Mass Spectrometry
High-resolution ESI-MS exhibits:
For quantification in biological matrices, UHPLC-MS/MS employs the transition m/z 407.2 → 183.1 (CE: -25 eV), achieving a lower limit of quantification (LLOQ) of 0.5 nM in human plasma [7].
Compound Synonyms3α-iso-Pravastatin lactone; (1S,6S,7R,8S,8aR)-6-hydroxy-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate; 6-Hydroxyisocompactin; SQ 31906 Lactone
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7